Ethyl 2-(2,6-dichloro-5-fluoronicotinoyl)-3-((2,4-difluorophenyl)amino)acrylate is a synthetic organic compound notable for its potential applications in pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit significant biological activity, particularly in the development of therapeutic agents. Its molecular structure includes various functional groups that contribute to its chemical properties and biological interactions.
The compound can be identified by its Chemical Abstracts Service number, which is 100490-99-1. It is synthesized through various chemical processes that involve the modification of existing chemical structures to enhance efficacy and specificity for biological targets.
Ethyl 2-(2,6-dichloro-5-fluoronicotinoyl)-3-((2,4-difluorophenyl)amino)acrylate can be classified as an acrylate derivative and nicotinoyl compound. Its structure suggests it may have applications in medicinal chemistry, particularly in the synthesis of new pharmaceuticals targeting specific diseases.
The synthesis of ethyl 2-(2,6-dichloro-5-fluoronicotinoyl)-3-((2,4-difluorophenyl)amino)acrylate typically involves multi-step reactions. The primary method includes the condensation of appropriate starting materials under controlled conditions.
The molecular formula for ethyl 2-(2,6-dichloro-5-fluoronicotinoyl)-3-((2,4-difluorophenyl)amino)acrylate is . Its structure features:
The molecular weight of this compound is approximately 419.18 g/mol. The compound's structural representation can be visualized using SMILES notation: O=C(C(C(OCC)=O)=CNCC)C(C(Cl)=C1)=CC(F)=C1Cl.
Ethyl 2-(2,6-dichloro-5-fluoronicotinoyl)-3-((2,4-difluorophenyl)amino)acrylate can undergo various chemical reactions typical for acrylates:
The mechanism of action for ethyl 2-(2,6-dichloro-5-fluoronicotinoyl)-3-((2,4-difluorophenyl)amino)acrylate primarily involves its interaction with biological targets at the molecular level.
Ethyl 2-(2,6-dichloro-5-fluoronicotinoyl)-3-((2,4-difluorophenyl)amino)acrylate has potential applications in:
This compound's unique structure and properties make it a candidate for further investigation into its biological activity and potential therapeutic uses.
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4
CAS No.: